molecular formula C25H25ClN4O7 B1236413 Nizofenone fumarate CAS No. 54533-86-7

Nizofenone fumarate

Cat. No.: B1236413
CAS No.: 54533-86-7
M. Wt: 528.9 g/mol
InChI Key: JDQAUUIBFFFOOV-WLHGVMLRSA-N
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Description

Nizofenone fumarate is a neuroprotective drug known for its ability to protect neurons from death following cerebral anoxia, which is the interruption of oxygen supply to the brain. This compound is particularly useful in the treatment of acute neurological conditions such as stroke .

Mechanism of Action

Target of Action

Nizofenone fumarate is a neuroprotective drug . Its primary targets are prostacyclin synthesis and peroxidative disintegration of mitochondria . Prostacyclin synthesis plays a crucial role in the regulation of blood flow and platelet aggregation, while peroxidative disintegration of mitochondria is involved in the regulation of cellular energy production and apoptosis .

Mode of Action

It is known to ameliorate various pathophysiological events during ischemia, such as atp depletion, lactate accumulation, glutamate release, free fatty acid liberation, edema, and neuronal degeneration . In particular, ischemia-induced excessive glutamate release has been completely blocked by this drug . This drug also has a radical-scavenging action, comparable to vitamin E, and inhibits oxygen radical-induced lipid peroxidation .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the liberation of free fatty acids during cerebral ischemia . Additionally, it has been suggested that it may influence the tricarboxylic acid (TCA) cycle, given that one of its primary targets is a key enzyme in this pathway . .

Result of Action

The potent cerebroprotective effect of this compound has been demonstrated in various experimental models of cerebral hypoxia, ischemia (focal and global), ischemia-reperfusion, and infarction . The clinical efficacy of this compound has been proved by pioneering double-blind studies in acute subarachnoid hemorrhage patients . It is clinically used for preventing the delayed ischemic neurologic deficits due to late vasospasm following subarachnoid hemorrhage .

Action Environment

It is known that various environmental factors can influence the action of drugs in general These factors can include temperature, pH, and the presence of other substances that can interact with the drug

Biochemical Analysis

Biochemical Properties

Nizofenone fumarate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to suppress glutamate release and lactate accumulation, which are critical events during ischemia . The compound also interacts with enzymes involved in prostacyclin synthesis and peroxidative disintegration of mitochondria . These interactions help in reducing neuronal degeneration and protecting brain tissue from ischemic injury .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It ameliorates pathophysiologic events during ischemia, such as ATP depletion, lactate accumulation, and free fatty acid liberation . The compound also inhibits oxygen radical-induced lipid peroxidation, which helps in reducing cellular damage . Additionally, this compound has been shown to block ischemia-induced excessive glutamate release, thereby protecting neurons from excitotoxicity .

Molecular Mechanism

The molecular mechanism of this compound involves several key actions at the molecular level. It exerts its effects by inhibiting the release of glutamate and lactate during ischemia . The compound also has radical-scavenging action, comparable to vitamin E, which helps in inhibiting oxygen radical-induced lipid peroxidation . Furthermore, this compound activates prostacyclin synthesis and inhibits the peroxidative disintegration of mitochondria, thereby protecting neuronal cells from ischemic damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and effective in preventing delayed ischemic neurologic deficits due to late vasospasm following subarachnoid hemorrhage . Long-term studies have shown that this compound maintains its neuroprotective effects over extended periods, reducing neuronal degeneration and improving overall brain function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces ischemic damage and improves neuronal survival . At higher doses, there may be threshold effects, and the potential for toxic or adverse effects increases . It is crucial to determine the optimal dosage to maximize the neuroprotective benefits while minimizing any potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to ischemia and oxidative stress. The compound interacts with enzymes such as prostacyclin synthase and mitochondrial enzymes involved in peroxidative disintegration . These interactions help in modulating metabolic flux and reducing the accumulation of harmful metabolites during ischemic events .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This targeted distribution enhances the compound’s effectiveness in protecting neuronal cells from ischemic damage .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it exerts its neuroprotective effects . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its presence in the mitochondrial matrix . This subcellular localization is crucial for its role in inhibiting mitochondrial dysfunction and reducing neuronal degeneration during ischemic events .

Preparation Methods

The synthesis of Nizofenone fumarate involves several steps. The starting materials include 2-bromo (or chloro)-5-nitrobenzoate and 2-(N,N-diethyl)methylimidazole. The process involves substitution, hydrolysis, acylation, and a Friedel-Crafts reaction . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Nizofenone fumarate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.

Scientific Research Applications

Nizofenone fumarate has a wide range of scientific research applications:

Comparison with Similar Compounds

Nizofenone fumarate is unique in its potent neuroprotective effects. Similar compounds include:

Properties

IUPAC Name

(E)-but-2-enedioic acid;(2-chlorophenyl)-[2-[2-(diethylaminomethyl)imidazol-1-yl]-5-nitrophenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3.C4H4O4/c1-3-24(4-2)14-20-23-11-12-25(20)19-10-9-15(26(28)29)13-17(19)21(27)16-7-5-6-8-18(16)22;5-3(6)1-2-4(7)8/h5-13H,3-4,14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQAUUIBFFFOOV-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54533-85-6 (Parent)
Record name Nizofenone fumarate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5048637
Record name Nizofenone fumarate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54533-86-7, 93929-95-4
Record name Methanone, (2-chlorophenyl)[2-[2-[(diethylamino)methyl]-1H-imidazol-1-yl]-5-nitrophenyl]-, (2E)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54533-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nizofenone fumarate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC315856
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315856
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Record name Nizofenone fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIZOFENONE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I1Z517Z3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Nizofenone fumarate on cardiac cells?

A1: this compound exhibits its inhibitory action on the automaticity of sinoatrial node cells, the heart's natural pacemaker. It achieves this by influencing both inward and outward currents across the cell membrane. Specifically, this compound reduces the slow inward current and the time-dependent potassium outward current in a dose-dependent manner []. This modulation of ionic currents ultimately leads to a decrease in heart rate.

Q2: What are the electrophysiological effects observed upon this compound administration in cardiac cells?

A2: In spontaneously firing pacemaker cells, this compound demonstrates several key effects []:

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